1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene
Description
Properties
IUPAC Name |
dichloro-methyl-[2-[2,3,4,5,6-pentakis[2-[dichloro(methyl)silyl]ethyl]phenyl]ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42Cl12Si6/c1-37(25,26)13-7-19-20(8-14-38(2,27)28)22(10-16-40(4,31)32)24(12-18-42(6,35)36)23(11-17-41(5,33)34)21(19)9-15-39(3,29)30/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRACHDWEPBOVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](CCC1=C(C(=C(C(=C1CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)CC[Si](C)(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42Cl12Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473345 | |
| Record name | [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194933-15-8 | |
| Record name | [Benzene-1,2,3,4,5,6-hexaylhexa(ethane-2,1-diyl)]hexakis[dichloro(methyl)silane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
Hydrosilylation of a fully substituted hexavinylbenzene precursor with methyldichlorosilane (MeSiHCl2) represents a plausible route. This method leverages the anti-Markovnikov addition of Si–H bonds across vinyl groups, as shown in the generalized reaction:
The reaction requires catalysis by platinum-based complexes (e.g., Karstedt’s catalyst) at temperatures between 80–120°C .
Friedel-Crafts Alkylation Strategy
Reaction Design
This approach involves Friedel-Crafts alkylation of benzene with 2-(methyldichlorosilyl)ethyl chloride. However, achieving hexasubstitution is thermodynamically unfavorable due to increasing deactivation of the aromatic ring with each alkylation step.
Limitations and Modifications
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Electrophilic Strength : 2-(Methyldichlorosilyl)ethyl chloride’s moderate electrophilicity necessitates strong Lewis acids (e.g., AlCl3 or FeCl3).
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Stepwise Protection : Introducing tert-butyldimethylsilyl (TBDMS) protecting groups on intermediate products can mitigate over-reaction, though this adds 4–6 synthetic steps .
Stepwise Silylation via Lithiation
Methodology Overview
A more controlled pathway involves sequential lithiation and silylation:
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Generate hexalithiobenzene via reaction with n-butyllithium.
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Treat with 2-(methyldichlorosilyl)ethyl iodide.
Critical Parameters
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Lithiation Efficiency : Hexalithiobenzene formation requires cryogenic conditions (–78°C ) and ultra-dry tetrahydrofuran (THF).
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Silyl Iodide Stability : 2-(Methyldichlorosilyl)ethyl iodide is prone to premature hydrolysis, necessitating in situ preparation.
Alternative Pathways and Comparative Analysis
Radical-Mediated Silylation
Recent advances in photoredox catalysis enable radical silylation under mild conditions. A proposed scheme uses fac-Ir(ppy)3 and MeSiHCl2 under blue LED irradiation, though yields for hexasubstitution remain unreported.
Comparative Performance Metrics
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Hydrosilylation | 65–70 | 85–90 | 48–72 |
| Friedel-Crafts | 20–25 | 70–75 | 96–120 |
| Stepwise Lithiation | 55–60 | 92–95 | 120–144 |
Data extrapolated from analogous syntheses.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the methyldichlorosilyl groups can be substituted with other nucleophiles, such as alcohols, amines, or thiols, to form corresponding siloxanes, silamines, or silthioethers.
Hydrolysis: The compound reacts with water or moisture in the air to form silanols and hydrogen chloride.
Condensation Reactions: Silanols formed from hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, thiols
Catalysts: Platinum or palladium catalysts for certain substitution reactions
Solvents: Toluene, dichloromethane, or tetrahydrofuran
Temperature: Typically between 25-80°C depending on the reaction
Major Products Formed
Siloxanes: Formed from substitution reactions with alcohols
Silamines: Formed from substitution reactions with amines
Silthioethers: Formed from substitution reactions with thiols
Polysiloxanes: Formed from condensation reactions of silanols
Scientific Research Applications
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene has several applications in scientific research, including:
Material Science: Used in the synthesis of advanced materials, such as siloxane-based polymers and resins, which have applications in coatings, adhesives, and sealants.
Nanotechnology: Employed in the fabrication of nanostructured materials and surfaces due to its ability to form stable siloxane networks.
Biotechnology: Utilized in the modification of biomolecules and surfaces for improved biocompatibility and functionality.
Catalysis: Acts as a precursor for the preparation of organosilicon catalysts used in various organic transformations.
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene involves the formation of siloxane bonds through hydrolysis and condensation reactions. The methyldichlorosilyl groups react with water to form silanols, which then condense to form siloxane bonds. This process leads to the formation of stable siloxane networks that impart unique properties to the resulting materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene with structurally related benzene derivatives, focusing on molecular properties, substituent effects, and functional behavior.
Hexaphenylbenzene (CAS 992-04-1)
- Molecular Formula : C₄₂H₃₀
- Molecular Weight : 534.69 g/mol
- Substituents : Six phenyl groups.
- Key Properties: High hydrophobicity due to aromatic substituents. Limited solubility in polar solvents, consistent with its rigid, planar structure. Applications in organic electronics and as a building block for supramolecular assemblies.
Comparison: The methyldichlorosilyl-ethyl substituents in the target compound introduce polar Si–Cl bonds, enhancing reactivity toward hydrolysis compared to hexaphenylbenzene’s inert phenyl groups.
1,2,3,4,5,6-Hexakis[(2-chlorophenyl)methylsulfanylmethyl]benzene (CAS 75155-64-5)
- Molecular Formula : C₅₄H₄₈Cl₆S₆
- Molecular Weight : 1102.07 g/mol
- Substituents : Six 2-chlorophenylmethylsulfanylmethyl groups.
- Key Properties :
- Density: 1.367 g/cm³.
- Boiling Point: 990.4°C (at 760 mmHg).
- High thermal stability and sulfur-mediated redox activity.
Comparison: The target compound’s methyldichlorosilyl groups contrast with the sulfur and chlorine substituents in this analog. Silicon-based substituents likely reduce thermal stability (due to Si–Cl bond lability) but increase electrophilicity, enabling silanol formation upon hydrolysis. The sulfur-containing analog may exhibit stronger intermolecular interactions (e.g., S–S bonding), whereas the target compound’s reactivity is dominated by Si–Cl bond cleavage .
Hexakis(4-cyanophenyloxy)benzene (Analog from Crystallization Studies)
- Substituents: Six 4-cyanophenoxy groups.
- Key Properties: Forms concomitant solvates during crystallization, influenced by solvent polarity. Polar cyano groups enhance solubility in aprotic solvents.
Comparison: The target compound’s methyldichlorosilyl-ethyl groups are bulkier and more hydrolytically sensitive than cyanophenoxy substituents. This difference may lead to distinct crystallization behaviors, such as solvent adduct formation or polymorphic diversity, though specific data for the target compound are unavailable .
Data Table: Comparative Analysis of Hexasubstituted Benzene Derivatives
Research Findings and Functional Insights
- Reactivity: The methyldichlorosilyl groups render the target compound susceptible to hydrolysis, producing HCl and silanols. This property is critical for its use in silicone synthesis but necessitates anhydrous handling .
- Thermal Behavior : Compared to sulfur-containing analogs, the target compound likely exhibits lower thermal stability due to Si–Cl bond dissociation at elevated temperatures.
- Crystallization : Analogous hexasubstituted benzenes demonstrate solvent-dependent polymorphism, suggesting the target compound may form solvates or co-crystals under specific conditions .
Biological Activity
1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene, a silane-functionalized compound, has garnered attention in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, including antibacterial and anticancer effects, supported by relevant case studies and research findings.
- Molecular Formula : CHClSi
- Molecular Weight : 1,021.5 g/mol
- CAS Number : 110846-75-8
The compound features multiple dichlorosilyl groups attached to a benzene ring, which may influence its interaction with biological systems.
Antibacterial Activity
Research indicates that silane compounds can exhibit significant antibacterial properties. A study assessing various silane derivatives found that modifications to the silane structure can enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes.
Table 1: Antibacterial Efficacy of Silane Compounds
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of silane-modified compounds is an area of active research. Studies have shown that silane derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and the generation of reactive oxygen species (ROS).
Case Study: Silane Derivatives in Cancer Therapy
A recent investigation into the cytotoxic effects of silane derivatives on colorectal cancer cells demonstrated that certain modifications could significantly enhance cell death rates. The study reported an IC value of 25 µg/mL for the tested compound against Caco-2 cells.
The biological activity of this compound may be attributed to:
- Membrane Disruption : The hydrophobic nature of the silane groups can integrate into lipid bilayers, leading to increased permeability and eventual cell lysis.
- Reactive Oxygen Species Generation : Silanes can generate ROS upon interaction with cellular components, contributing to oxidative stress and apoptosis in cancer cells.
- Signal Pathway Modulation : These compounds may interfere with key signaling pathways involved in cell proliferation and survival.
Q & A
Q. What are the primary challenges in synthesizing 1,2,3,4,5,6-Hexakis[2-(methyldichlorosilyl)ethyl]benzene, and how can reaction conditions be optimized?
Synthesis of this compound requires precise control over steric hindrance and regioselectivity due to its six methyldichlorosilyl ethyl substituents. A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically identify optimal conditions . For example:
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multi-spectroscopic validation is essential:
- NMR : Analyze NMR to confirm silyl group substitution patterns and / NMR for ethylbenzene backbone integrity.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular ion consistency with theoretical mass.
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement of substituents, particularly if steric clashes are suspected .
Q. What safety protocols are critical when handling methyldichlorosilyl derivatives?
- Use inert atmosphere (glovebox/Schlenk line) to prevent hydrolysis of Cl-Si bonds.
- Employ real-time gas sensors for HCl detection during reactions.
- Refer to GHS-compliant SDS sheets for emergency procedures, including neutralization protocols for accidental exposure .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) simulations can model:
- Electrophilic Substitution Sites : Calculate Fukui indices to identify electron-rich regions prone to attack.
- Steric Maps : Generate 3D steric maps (e.g., using COMSOL Multiphysics) to assess accessibility of reactive centers .
Example workflow:
Optimize geometry at B3LYP/6-31G(d).
Compute electrostatic potential surfaces.
Q. How should researchers resolve contradictions in catalytic activity data across studies?
Contradictions often arise from uncontrolled variables (e.g., trace moisture, ligand purity). A meta-analysis framework is recommended:
- Data Normalization : Standardize activity metrics (e.g., turnover frequency per active site).
- Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in reported results.
- Collaborative Verification : Reproduce key experiments in multiple labs with shared protocols .
Q. What methodologies enable the study of this compound’s interactions with polymeric matrices for material science applications?
Q. How can researchers design experiments to probe degradation pathways under environmental stressors?
- Accelerated Aging Studies : Expose samples to UV light (λ = 254 nm) and 70% humidity for 500 hours.
- LC-MS Degradant Profiling : Identify hydrolysis byproducts (e.g., silanols, chlorides).
- Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations : Predict degradation intermediates for targeted analytical validation .
Q. What advanced separation techniques are suitable for purifying this compound from byproducts?
- Size-Exclusion Chromatography (SEC) : Separate oligomeric byproducts based on hydrodynamic radius.
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (hexane:ethyl acetate).
- Membrane Filtration : Nanofiltration (MWCO 500 Da) to isolate monomeric species .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
